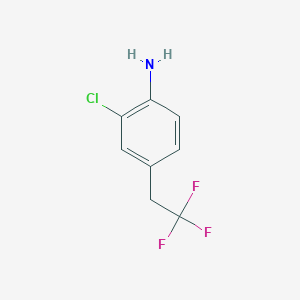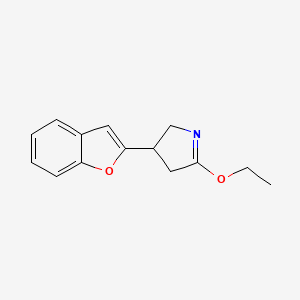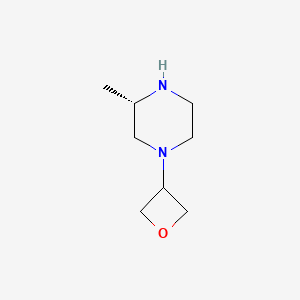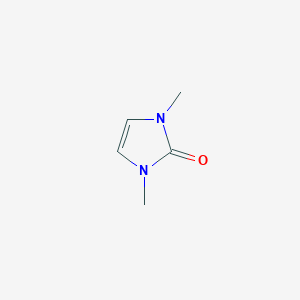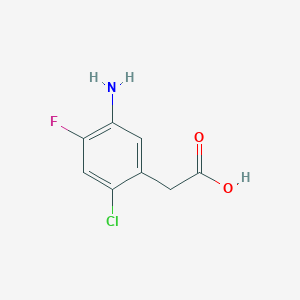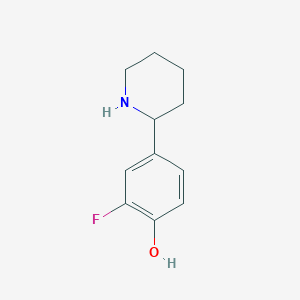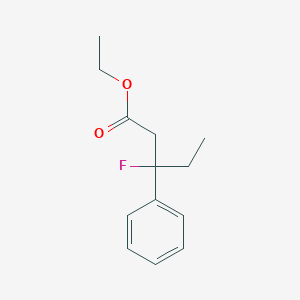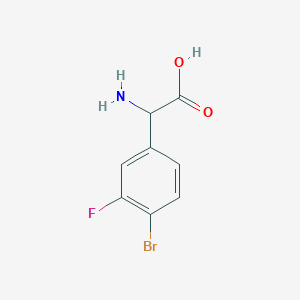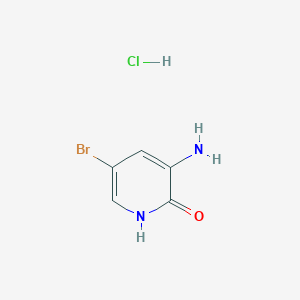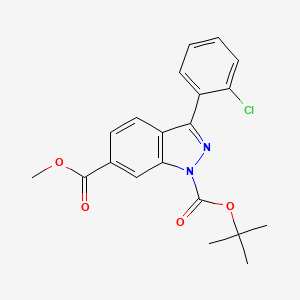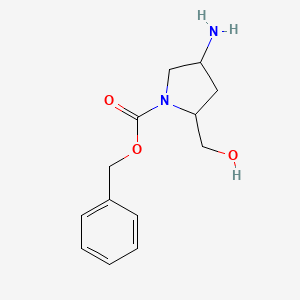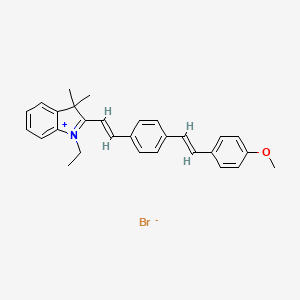
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolium salts, which are characterized by their aromatic indole core and ionic nature. The presence of multiple styryl groups and a methoxy substituent further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Styryl Groups: The styryl groups are introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl substituents.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Quaternization: The final step involves the quaternization of the indole nitrogen with ethyl bromide to form the indolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Addition Reactions: The styryl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, forming addition products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures and pressures.
Scientific Research Applications
1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with charged biomolecules, influencing cellular processes. Its styryl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the methoxy group can engage in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2-((E)-4-((E)-4-methoxystyryl)styryl)-3,3-dimethyl-3H-indol-1-ium bromide include other indolium salts and styryl-substituted indoles. Compared to these compounds, this compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Examples of similar compounds include:
1-Ethyl-2-methylpyridinium bromide: Another ionic compound with a different core structure and substituents.
Styryl-substituted indoles: Compounds with similar styryl groups but lacking the indolium salt structure.
Properties
Molecular Formula |
C29H30BrNO |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]ethenyl]-3,3-dimethylindol-1-ium;bromide |
InChI |
InChI=1S/C29H30NO.BrH/c1-5-30-27-9-7-6-8-26(27)29(2,3)28(30)21-18-23-13-10-22(11-14-23)12-15-24-16-19-25(31-4)20-17-24;/h6-21H,5H2,1-4H3;1H/q+1;/p-1/b15-12+,21-18+; |
InChI Key |
GMVSRUQSAJGPHO-FFHQKIDBSA-M |
Isomeric SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)OC.[Br-] |
Canonical SMILES |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



